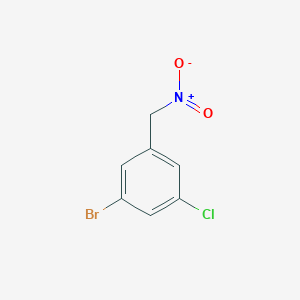

1-Bromo-3-chloro-5-(nitromethyl)benzene

Description

Overview of Halogenated Aromatic Scaffolds in Chemical Research

Halogenated aromatic compounds are fundamental building blocks in numerous areas of chemical science. ijrar.org The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring can profoundly influence a molecule's physicochemical properties. tutorchase.com In medicinal chemistry, halogenation is a widely employed strategy to enhance the therapeutic profile of drug candidates. nih.govresearchgate.net Halogens can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.comresearchgate.net By increasing a compound's ability to dissolve in fats and lipids, halogens can improve its absorption, distribution, metabolism, and excretion (ADME) profile within the body. tutorchase.com

In the realm of materials science, halogenated aromatic scaffolds are integral to the design of advanced polymers, high-performance plastics, and functional materials. ijrar.orgacs.org The presence of halogens can be exploited to control the solid-state packing of molecules through noncovalent interactions like halogen bonding, which in turn influences the material's electronic and luminescent properties. acs.orgacs.org

Significance of Nitromethyl Functionality in Synthetic Chemistry

The nitromethyl group (-CH2NO2) is a versatile functional group in organic synthesis, primarily owing to the acidity of the α-protons and the electron-withdrawing nature of the nitro group. wikipedia.orgnih.gov This functionality is a key participant in one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the Henry reaction (or nitroaldol reaction). In this reaction, a nitromethyl compound reacts with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. scirp.org These products are valuable synthetic intermediates that can be further transformed into a variety of other functional groups.

Nitromethane (B149229), the simplest of the nitromethyl compounds, is widely used as a reagent and a solvent in organic synthesis. researchgate.net Its ability to act as a surrogate for other functional groups, such as methylamine, further broadens its synthetic utility. researchgate.net The nitro group itself can be reduced to an amine, providing a pathway to amino compounds, or it can act as a leaving group in certain reactions. mdpi.comnih.gov

Contextualization of 1-Bromo-3-chloro-5-(nitromethyl)benzene within Halo-Nitroaromatic Compound Classes

This compound belongs to the broader class of halo-nitroaromatic compounds. These are organic molecules that feature at least one halogen atom and one nitro group attached to an aromatic ring. nih.gov This class of compounds is of significant industrial importance, serving as intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov

The synthesis of halo-nitroaromatic compounds often involves electrophilic aromatic substitution reactions, such as nitration of a pre-existing halogenated benzene (B151609) derivative. wikipedia.org The selective hydrogenation of the nitro group in halogenated nitroaromatics to form haloanilines is a crucial transformation in the production of pharmaceuticals and other fine chemicals. acs.orgresearchgate.net However, a significant challenge in this process is preventing the undesired removal of the halogen atom (hydrodehalogenation). researchgate.net

It is important to distinguish this compound from its close relative, 1-bromo-3-chloro-5-nitrobenzene (B1289393). The former possesses a nitromethyl (-CH2NO2) group, while the latter has a nitro (-NO2) group directly attached to the aromatic ring. This seemingly small difference has profound implications for the reactivity and synthetic applications of the two molecules. The presence of the methylene (B1212753) spacer in the nitromethyl group introduces a site for reactions such as the Henry reaction, which is not possible for the nitro-substituted analogue.

Research Gaps and Opportunities in the Study of Complex Halogenated Nitromethylbenzenes

Despite the established importance of both halogenated aromatics and nitromethyl compounds, there appears to be a significant research gap concerning complex molecules that integrate these functionalities, such as this compound. A thorough search of the scientific literature reveals a scarcity of studies focused specifically on the synthesis, reactivity, and applications of this particular compound.

This lack of dedicated research presents a number of opportunities for future investigation. The development of efficient and selective synthetic routes to polysubstituted aromatic compounds remains a challenge in organic chemistry. nih.gov Devising a robust synthesis for this compound would be a valuable contribution to the field.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClNO2 |

|---|---|

Molecular Weight |

250.48 g/mol |

IUPAC Name |

1-bromo-3-chloro-5-(nitromethyl)benzene |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-1-5(4-10(11)12)2-7(9)3-6/h1-3H,4H2 |

InChI Key |

NNYYWXJXLIRKBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Chloro 5 Nitromethyl Benzene and Analogues

Strategic Approaches to Asymmetric Tri-Substituted Benzene (B151609) Synthesis

The construction of asymmetrically tri-substituted benzenes is a central challenge in organic synthesis. The order of introduction of each substituent is critical and is governed by the directing effects of the groups already present on the aromatic ring. libretexts.orgpressbooks.pub Planning such syntheses often involves a retrosynthetic approach, where one works backward from the target molecule to identify viable precursors. libretexts.orgpressbooks.pub

Sequential functionalization is a cornerstone of aromatic synthesis, involving the stepwise introduction of functional groups onto the benzene core. nih.gov This strategy relies on a thorough understanding of how each substituent influences the reactivity and regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. brainkart.com

For a 1,3,5-trisubstituted pattern, the key is often to introduce a meta-directing group first. brainkart.com In the case of 1-bromo-3-chloro-5-(nitromethyl)benzene, the bromo and chloro substituents are ortho-, para-directing, while the nitromethyl group, similar to a nitro group, is expected to be meta-directing and deactivating. This suggests that the nitromethyl group (or a precursor) should be introduced first to direct the subsequent halogenations to the meta positions.

A plausible sequential route could be:

Introduction of a meta-director: Start with a precursor that directs incoming electrophiles to the 3 and 5 positions. Nitration of benzene to form nitrobenzene (B124822) is a classic example, as the nitro group is a strong meta-director. libretexts.org

First Halogenation: The introduction of the first halogen (e.g., bromine) onto the nitrobenzene ring would be directed to the meta position. This reaction typically requires harsher conditions due to the deactivating nature of the nitro group. libretexts.orgmsu.edu

Second Halogenation: The introduction of the second halogen (chlorine) would be directed by both the nitro group (meta) and the bromine atom (ortho, para). The combined directing effects would place the chlorine at the other meta position relative to the nitro group.

Modification of the Directing Group: The final step would involve converting the initial directing group into the desired nitromethyl group. For instance, if starting with nitrobenzene, a multi-step sequence would be required to transform the -NO2 group into a -CH2NO2 group.

An alternative strategy involves using a powerful ortho-, para-directing group that can later be removed or transformed. brainkart.com For example, starting with aniline (B41778), the amino group can be protected (e.g., as an acetanilide) to moderate its activating effect. Sequential halogenations can then be performed, followed by removal of the directing amino group via a deamination reaction, often involving diazotization followed by reduction. medium.com

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -Cl, -Br, -I | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -SO₃H | Deactivating | Meta |

| -C=O (ketones, aldehydes) | Deactivating | Meta |

| -CH₃ (alkyl) | Activating | Ortho, Para |

| -NH₂ | Activating (Strong) | Ortho, Para |

| -OH | Activating (Strong) | Ortho, Para |

Divergent synthesis provides an efficient route to a library of related compounds from a single, common intermediate. nih.govjove.com This approach is valuable for creating analogues of a target molecule. For asymmetrically tri-substituted benzenes, a key intermediate could be a di-substituted benzene that allows for selective functionalization of the remaining positions.

For example, 3,5-dibromotoluene (B156392) could serve as a common precursor. The methyl group could be functionalized, or further aromatic substitutions could be explored. A more modern approach involves the use of transition-metal-catalyzed C-H functionalization, where directing groups can facilitate sequential and selective reactions at different positions on the ring before being removed or transformed. nih.govacs.org This allows for the creation of complex substitution patterns that are not achievable through classical electrophilic substitution alone. nih.govacs.org

Bromination and Chlorination Strategies

The introduction of halogen atoms onto an aromatic ring can be achieved through several methods, primarily electrophilic aromatic substitution. The choice of method depends on the reactivity of the substrate.

Electrophilic aromatic halogenation is the most common method for introducing bromine and chlorine onto a benzene ring. masterorganicchemistry.com The reaction involves treating the aromatic compound with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃, FeCl₃, or AlCl₃. masterorganicchemistry.comyoutube.com The catalyst polarizes the halogen molecule, creating a stronger electrophile. youtube.com

For a precursor containing a deactivating group like a nitro group (a proxy for the nitromethyl group's electronic effect), the reaction is slower and requires more forcing conditions (e.g., higher temperatures) than the halogenation of benzene itself. libretexts.orgmsu.edu The nitro group strongly directs incoming electrophiles to the meta position. chemguide.co.uk Therefore, the direct halogenation of a (nitromethyl)benzene (B1293519) precursor is expected to yield 3-halo and 3,5-dihalo derivatives.

Table 2: Typical Conditions for Electrophilic Aromatic Halogenation

| Reaction | Reagents | Catalyst | Typical Product |

| Bromination | Br₂ | FeBr₃ | Bromobenzene |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Chlorobenzene |

| Iodination | I₂ | Oxidizing agent (e.g., HNO₃) | Iodobenzene |

Conditions may vary based on the reactivity of the aromatic substrate. masterorganicchemistry.comlibretexts.org

While less common for simple arenes, nucleophilic aromatic substitution (SNA) can be an effective method for introducing halogens onto rings that are activated by strong electron-withdrawing groups, such as nitro groups. chemistrysteps.comwikipedia.org For the reaction to proceed via the addition-elimination (SNA) mechanism, the electron-withdrawing group must be positioned ortho or para to a leaving group. chemistrysteps.com This pathway is therefore less directly applicable to achieving a 1,3,5-substitution pattern from an unsubstituted precursor but can be useful in later stages if a suitable leaving group is present.

A more versatile method for introducing bromine and chlorine is the Sandmeyer reaction. This two-step process involves:

Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Substitution: The resulting diazonium salt is then treated with a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), to replace the diazonium group (-N₂⁺) with a bromine or chlorine atom, respectively.

This methodology is particularly powerful as it is not dependent on the electronic directing effects of other substituents on the ring. It allows for the introduction of halogens at positions that might be difficult to access through direct electrophilic halogenation. stackexchange.com A multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) often employs this strategy, starting from aniline or a substituted aniline. medium.comchegg.com

Introduction of the Nitromethyl Group

The introduction of a nitromethyl (-CH₂NO₂) group onto an aromatic ring is a key step in synthesizing the target compound. Direct "nitromethylation" via electrophilic substitution is not a standard reaction. Instead, this transformation is typically achieved through multi-step sequences or modern cross-coupling methodologies.

One of the most effective modern methods is the palladium-catalyzed cross-coupling of an aryl halide (e.g., an aryl bromide or chloride) with nitromethane (B149229). organic-chemistry.org This reaction provides a direct route to arylnitromethanes. The process often utilizes a palladium catalyst, a suitable phosphine (B1218219) ligand (like XPhos), and a base. This approach is advantageous due to its functional group tolerance and its ability to form a C-C bond under relatively mild conditions. organic-chemistry.org

A typical reaction scheme would involve coupling a pre-functionalized 1-bromo-3-chlorobenzene (B44181) with nitromethane in the presence of a palladium catalyst.

Table 3: Example Conditions for Palladium-Catalyzed Nitromethylation of Aryl Halides

| Component | Example Reagent/Condition | Purpose |

| Aryl Substrate | Aryl Bromide or Chloride | Source of the aromatic ring |

| Coupling Partner | Nitromethane (CH₃NO₂) | Source of the nitromethyl group |

| Catalyst | Pd₂(dba)₃ | Palladium source |

| Ligand | XPhos | Stabilizes catalyst, facilitates reaction |

| Base | Cs₂CO₃ | Activates the nitromethane |

| Solvent | Nitromethane (can act as solvent) | Reaction medium |

Based on findings from Walvoord, et al. organic-chemistry.org

Alternative, more classical approaches might involve the nucleophilic substitution of a benzylic halide. For example, 3,5-dichlorobenzyl bromide could potentially react with a nitrite (B80452) salt (e.g., sodium nitrite) to form the corresponding nitromethyl compound, although side products are common.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of synthetic transformations are critically dependent on the reaction conditions. For the synthesis of this compound, particularly through C-nitromethylation, the choice of catalyst and solvent plays a pivotal role.

In palladium-catalyzed C-nitromethylation reactions, the catalytic system is meticulously designed to maximize yield and minimize byproducts. Research has shown that a combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and a sterically hindered phosphine ligand, like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is highly effective. organic-chemistry.org

The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A strong base, such as cesium carbonate (Cs2CO3), is also required to deprotonate the nitromethane, forming the nucleophile that participates in the cross-coupling. The optimization of these components is often achieved through parallel microscale experimentation to rapidly identify the ideal conditions for a specific aryl halide substrate. nih.gov

| Component | Example | Function |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos | Stabilizes the catalyst and facilitates the reaction steps. |

| Base | Cs₂CO₃ | Deprotonates nitromethane to form the active nucleophile. |

| Nitromethyl Source | Nitromethane (CH₃NO₂) | Provides the nitromethyl group. |

The choice of solvent can profoundly influence the rate and selectivity of a reaction. In the palladium-catalyzed synthesis of arylnitromethanes, nitromethane itself is often used as the solvent. organic-chemistry.org This is highly efficient from an atom economy perspective, as the reactant is also the reaction medium. Using nitromethane in excess ensures its availability for the reaction and provides a polar aprotic environment that can be suitable for cross-coupling reactions.

For the functional group interconversion approach, where a benzyl (B1604629) halide undergoes nucleophilic substitution with a nitrite salt, the solvent must be chosen to dissolve the reactants and facilitate the SN1 or SN2 mechanism. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed for such substitutions as they can solvate the cation of the salt while leaving the nucleophilic anion relatively free to react, thereby increasing the reaction rate.

Synthetic Pathways for Related Tri-Substituted Benzene Derivatives

Understanding the synthesis of related compounds can provide valuable context and highlight the strategic differences in introducing various functional groups onto a polysubstituted benzene ring.

A structurally similar compound to the subject of this article is 1-bromo-3-chloro-5-nitrobenzene (B1289393). However, the synthesis of this nitro derivative proceeds through a fundamentally different mechanism. The most common method for its preparation is the direct nitration of 1-bromo-3-chlorobenzene. This reaction is a classic example of electrophilic aromatic substitution (EAS).

In this process, the benzene ring acts as a nucleophile, attacking a strong electrophile, the nitronium ion (NO2+). The nitronium ion is generated in situ by reacting concentrated nitric acid with a strong acid catalyst, typically concentrated sulfuric acid. The existing bromine and chlorine substituents on the ring are deactivating but act as meta-directors. Therefore, the incoming nitro group is directed to the C5 position, which is meta to both halogens, yielding the desired 1-bromo-3-chloro-5-nitrobenzene product.

| Feature | This compound Synthesis | 1-Bromo-3-chloro-5-nitrobenzene Synthesis |

|---|---|---|

| Reaction Type | Pd-catalyzed Cross-Coupling or Nucleophilic Substitution | Electrophilic Aromatic Substitution (EAS) |

| Key Reagents | Pd catalyst, ligand, base, nitromethane OR Benzyl halide, nitrite salt | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Starting Material | 1,3-Dibromo-5-chlorobenzene OR 1-Bromo-3-chloro-5-(chloromethyl)benzene | 1-Bromo-3-chlorobenzene |

| Group Introduced | Nitromethyl (-CH₂NO₂) | Nitro (-NO₂) |

| Bond Formed | Aryl C–C bond | Aryl C–N bond |

The comparison highlights a key strategic divergence in synthetic organic chemistry. The synthesis of 1-bromo-3-chloro-5-nitrobenzene relies on the intrinsic reactivity of the aromatic ring itself through EAS. In contrast, the synthesis of this compound requires more advanced techniques like transition-metal catalysis or a multi-step functional group interconversion, which bypass the direct functionalization of the aromatic C-H bond and instead form a carbon-carbon bond or utilize a pre-functionalized side chain.

Analogous Synthetic Strategies from 1-Bromo-3-chloro-5-iodobenzene Precursors

The synthesis of this compound from 1-bromo-3-chloro-5-iodobenzene represents a targeted transformation that can be achieved through analogous cross-coupling methodologies. While a direct, documented synthesis for this specific conversion is not extensively reported, the broader field of palladium-catalyzed nitromethylation of aryl halides offers a well-established and highly relevant strategic approach. organic-chemistry.orgnih.govnih.govacs.org This method allows for the formation of a carbon-carbon bond between an aromatic ring and a nitromethyl group, providing a versatile pathway to arylnitromethanes. nih.gov

The foundational principle of this analogous strategy involves the reaction of an aryl halide with nitromethane in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.org The differential reactivity of the carbon-halogen bonds in 1-bromo-3-chloro-5-iodobenzene (C-I > C-Br > C-Cl) is a critical consideration in designing a selective synthesis. The carbon-iodine bond is the most labile and therefore the most likely to undergo oxidative addition to the palladium catalyst, making it the preferred site for the cross-coupling reaction.

An efficient cross-coupling reaction of aryl halides and nitromethane has been developed, which can be adapted for the synthesis of this compound. nih.gov This process utilizes inexpensive and readily available nitromethane as the source of the nitromethyl group. nih.gov The arylnitromethane products of such reactions are valuable synthetic intermediates, serving as precursors for a variety of other functional groups. organic-chemistry.orgnih.gov

Key to the success of this transformation is the careful selection of the catalytic system and reaction conditions. Research has shown that the use of parallel microscale experimentation can be instrumental in optimizing these conditions to achieve high selectivity and minimize the formation of byproducts. organic-chemistry.orgnih.gov A highly selective monocoupling of nitromethane to aryl halides can be achieved by understanding the unique reactivity of both nitromethane and the product under basic conditions. nih.gov

The general palladium-catalyzed nitromethylation protocol involves the use of a palladium precursor, such as Pd₂(dba)₃, in conjunction with a phosphine ligand, like XPhos. organic-chemistry.org A base, for instance, cesium carbonate (Cs₂CO₃), is required to deprotonate the nitromethane, forming the active nucleophile. organic-chemistry.org The reaction is typically carried out in a suitable solvent, which can be nitromethane itself, often in the presence of molecular sieves to ensure anhydrous conditions. organic-chemistry.org

This methodology is compatible with a wide array of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.org This broad functional group tolerance makes it a robust and versatile method for the synthesis of various arylnitromethanes.

Below is an interactive data table summarizing typical conditions and outcomes for the palladium-catalyzed nitromethylation of various aryl halides, which serves as a model for the potential synthesis of this compound from its iodo-precursor.

| Aryl Halide Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Nitromethane | 95 | organic-chemistry.org |

| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Nitromethane | 85 | organic-chemistry.org |

| 1-Bromonaphthalene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Nitromethane | 92 | organic-chemistry.org |

| Methyl 4-bromobenzoate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Nitromethane | 88 | organic-chemistry.org |

| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Nitromethane | 75 | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 5 Nitromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction proceeds through a high-energy carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu The substituents already present on the ring determine the rate of reaction and the position of the new substituent. lumenlearning.com

The directing effect of each substituent determines where an incoming electrophile will attack the benzene (B151609) ring. This is governed by a combination of inductive and resonance effects.

Bromo and Chloro Substituents : Halogens, such as bromine and chlorine, are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring and slows the reaction rate compared to benzene. pressbooks.publibretexts.org However, they are ortho-, para-directors. This is because the lone pairs of electrons on the halogen atom can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. pressbooks.publumenlearning.com This resonance stabilization is most effective for intermediates formed from ortho and para attack.

Nitromethyl Substituent (-CH₂NO₂) : The nitromethyl group is a deactivating group. The highly electronegative nitro group (-NO₂) withdraws electron density from the benzene ring through the methylene (B1212753) (-CH₂) spacer via a strong inductive effect. Unlike a directly attached nitro group, the nitromethyl group cannot participate in resonance with the ring. This electron withdrawal reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles. libretexts.org Groups that deactivate the ring through an inductive effect without a competing resonance donation effect are typically meta-directors. lumenlearning.comlibretexts.org This is because meta-attack results in a carbocation intermediate that avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing group, which would be highly destabilizing.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -Br (Bromo) | Electron-Withdrawing | Electron-Donating | Deactivating | Ortho, Para |

| -Cl (Chloro) | Electron-Withdrawing | Electron-Donating | Deactivating | Ortho, Para |

| -CH₂NO₂ (Nitromethyl) | Electron-Withdrawing | N/A | Deactivating | Meta |

Regioselectivity in EAS is determined by the positions on the ring that are most activated (or least deactivated). In 1-bromo-3-chloro-5-(nitromethyl)benzene, the available positions for substitution are C2, C4, and C6.

Position C2 : This position is ortho to the bromo group, meta to the chloro group, and ortho to the nitromethyl group.

Position C4 : This position is para to the bromo group, ortho to the chloro group, and ortho to the nitromethyl group.

Position C6 : This position is ortho to the bromo group, para to the chloro group, and meta to the nitromethyl group.

The ortho-, para-directing halogens (Br and Cl) will direct incoming electrophiles to all three available positions (C2, C4, and C6). The meta-directing nitromethyl group will direct incoming electrophiles to the positions meta to it, which are C2 and C6. Therefore, positions C2 and C6 receive directing influence from all three substituents, while position C4 is directed by the halogens but is ortho to the deactivating nitromethyl group. Attack at the ortho and para positions relative to the halogens allows for resonance stabilization from their lone pairs. Consequently, substitution is most likely to occur at positions C2 and C6, which are ortho to one halogen, para to the other, and meta to the nitromethyl group.

The reaction rate for any EAS reaction on this molecule is expected to be very low. The presence of three deactivating groups significantly reduces the electron density of the aromatic ring, making it a poor nucleophile. lumenlearning.com Harsh reaction conditions, such as high temperatures and strong acid catalysts, would likely be required to achieve substitution. lumenlearning.comlibretexts.org

Reactions Involving the Nitromethyl Moiety

The nitromethyl group, -CH2NO2, is a versatile functional group characterized by the acidic nature of the α-hydrogens and the electrophilic character of the nitro group's nitrogen atom. This duality allows for a variety of chemical transformations.

Nitronate Chemistry and Reactions of α-Hydrogens

The hydrogens on the carbon adjacent to the nitro group (α-hydrogens) in this compound are acidic due to the strong electron-withdrawing nature of the nitro group. In the presence of a base, these protons can be abstracted to form a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org This nitronate is a key intermediate in several carbon-carbon bond-forming reactions. wikipedia.org

The pKa of the α-hydrogens in nitroalkanes is typically around 17 in DMSO, indicating that they can be deprotonated by common bases. wikipedia.org The resulting nitronate ion acts as a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org This nucleophilicity is harnessed in various synthetic applications, most notably the Henry reaction.

Reduction of the Nitro Group to Amine or other functionalities

The nitro group of the nitromethyl moiety can be readily reduced to a primary amine, yielding the corresponding aminomethyl derivative, 1-(aminomethyl)-3-bromo-5-chlorobenzene. This transformation is of significant synthetic importance as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the benzene ring. csbsju.edu

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Chemical reducing agents like zinc (Zn) or tin(II) chloride (SnCl2) in acidic media also effectively reduce nitro groups to amines. commonorganicchemistry.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂/Pd-C | Varies | 1-(aminomethyl)-3-bromo-5-chlorobenzene | Common and efficient method. commonorganicchemistry.com |

| H₂/Raney Ni | Varies | 1-(aminomethyl)-3-bromo-5-chlorobenzene | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Mild | 1-(aminomethyl)-3-bromo-5-chlorobenzene | Offers good chemoselectivity. commonorganicchemistry.com |

| SnCl₂ | Mild | 1-(aminomethyl)-3-bromo-5-chlorobenzene | Another mild and selective option. commonorganicchemistry.com |

This table presents common methods for the reduction of nitro groups, which are applicable to the nitromethyl group of the target compound.

Condensation and Addition Reactions of the Nitromethyl Group

The acidic α-hydrogens of the nitromethyl group allow it to participate in condensation reactions with carbonyl compounds, most notably the Henry (or nitroaldol) reaction. wikipedia.orgorganic-chemistry.org In this reaction, the nitronate ion, generated in situ by a base, acts as a nucleophile and adds to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org This reaction is a powerful tool for C-C bond formation. wikipedia.org

The resulting β-nitro alcohol can be further transformed. For instance, dehydration can yield a nitroalkene, and reduction of the nitro group can lead to the formation of a β-amino alcohol, a valuable synthon in pharmaceutical chemistry. wikipedia.org

| Reactant | Base | Product Type |

| Aldehyde | Various (e.g., NaOH, Et₃N) | β-Nitro alcohol |

| Ketone | Various (e.g., NaOH, Et₃N) | β-Nitro alcohol |

This table illustrates the general reactants and product types in a Henry reaction, a key condensation reaction for the nitromethyl group.

Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up avenues for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

The halogenated benzene ring can undergo several types of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl compounds.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org It is a powerful tool for the synthesis of styrenic compounds.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is widely used for the synthesis of arylalkynes.

Exploration of Selective Reactivity of Bromine versus Chlorine

A key aspect of the cross-coupling chemistry of this compound is the potential for selective reaction at either the bromine or chlorine position. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl. wikipedia.orgnih.gov This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.

This selectivity is often achieved by careful control of the reaction conditions, including the choice of palladium catalyst, ligand, base, and temperature. For instance, milder conditions will typically favor the reaction at the C-Br bond. wikipedia.org This stepwise functionalization allows for the sequential introduction of different substituents onto the aromatic ring, making this compound a highly valuable and versatile building block in multi-step organic synthesis.

| Coupling Reaction | General Selectivity | Controlling Factors |

| Suzuki-Miyaura | C-Br bond is more reactive than C-Cl. nih.gov | Catalyst, ligand, base, temperature. |

| Heck | C-Br bond is more reactive than C-Cl. | Catalyst, ligand, base, temperature. |

| Sonogashira | C-Br bond is significantly more reactive than C-Cl. wikipedia.org | Catalyst, ligand, base, temperature. |

This table summarizes the general selectivity observed in palladium-catalyzed cross-coupling reactions of bromo-chloro substituted aromatic compounds.

Oxidation and Reduction Chemistry of the Compound

The chemical reactivity of this compound is largely dictated by the nitromethyl group attached to the substituted benzene ring. This functional group offers a versatile platform for various chemical transformations, particularly oxidation and reduction reactions, which can lead to a range of valuable synthetic intermediates. The electron-withdrawing nature of the bromo, chloro, and nitromethyl substituents on the benzene ring influences the reactivity of the aromatic system and the benzylic position.

The reduction of the nitro moiety within the nitromethyl group is a well-established transformation in organic synthesis. Various reducing agents can be employed to achieve different reduction products, with the most common being the conversion to an amino group.

Reduction to 1-Bromo-3-chloro-5-(aminomethyl)benzene

The most prevalent reduction of a nitromethyl group is its conversion to the corresponding aminomethyl functionality. This transformation is of significant interest as it provides a pathway to benzylic amines, which are important precursors in medicinal chemistry and materials science. Several established methods for the reduction of nitro compounds can be applied to this compound. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. commonorganicchemistry.com The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice and is effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly when trying to avoid the dehalogenation of aryl halides, which can sometimes be a side reaction with Pd/C. commonorganicchemistry.com

Metal-Acid Systems: The use of a metal in an acidic medium is a classic and effective method for nitro group reduction. masterorganicchemistry.comyoutube.com Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, with the acid serving as a proton source.

The general mechanism for the reduction of a nitro group to an amine involves a stepwise process. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is reduced to the corresponding amine.

Interactive Data Table: Reagents for the Reduction of this compound to 1-Bromo-3-chloro-5-(aminomethyl)benzene

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd-C | Methanol or Ethanol, Room Temperature | 1-Bromo-3-chloro-5-(aminomethyl)benzene |

| H₂/Raney Ni | Ethanol, Room Temperature | 1-Bromo-3-chloro-5-(aminomethyl)benzene |

| Fe/HCl | Ethanol/Water, Reflux | 1-Bromo-3-chloro-5-(aminomethyl)benzene |

| Sn/HCl | Ethanol, Reflux | 1-Bromo-3-chloro-5-(aminomethyl)benzene |

Partial Reduction to Intermediate Species

Under carefully controlled conditions, it is possible to achieve partial reduction of the nitro group to intermediate oxidation states such as hydroxylamines or oximes.

Reduction to Hydroxylamines: The reduction of aliphatic nitro compounds to hydroxylamines can be achieved using specific reagents like diborane (B8814927) or a combination of zinc dust and ammonium (B1175870) chloride. wikipedia.org Applying these conditions to this compound would likely yield 1-(1-bromo-3-chloro-5-phenyl)-N-hydroxymethanamine.

Reduction to Oximes: The conversion of primary nitroalkanes to oximes can be accomplished using metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org This reaction, when applied to the target compound, would be expected to produce 1-bromo-3-chloro-5-(hydroxyiminomethyl)benzene.

The oxidation of the nitromethyl group in this compound is more complex than its reduction. The benzylic carbon is susceptible to oxidation; however, the presence of the nitro group significantly influences the reaction's course.

Oxidation to the Corresponding Carbonyl Compound

Direct oxidation of the nitromethyl group to an aldehyde (1-bromo-3-chloro-5-formylbenzene) is a challenging transformation. Strong oxidizing agents that typically oxidize benzylic positions to carboxylic acids may lead to degradation of the molecule. libretexts.org

However, a two-step process involving the conversion of the nitroalkane to a different functional group followed by oxidation is a plausible route. For instance, the Nef reaction provides a method to convert primary nitroalkanes into aldehydes. This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by acidification to yield the aldehyde and nitrous oxide.

Oxidative Cleavage

Under harsh oxidative conditions, cleavage of the carbon-nitrogen bond could potentially occur. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid, which are known to oxidize alkyl side-chains on benzene rings to carboxylic acids, might lead to the formation of 1-bromo-3-chloro-5-carboxybenzene. libretexts.org However, the conditions required for such a reaction would likely be severe and could lead to a mixture of products or degradation of the aromatic ring.

Interactive Data Table: Potential Oxidation Products of this compound

| Reagent/Conditions | Potential Product(s) | Reaction Type |

| 1. Base (e.g., NaOH), 2. H₂SO₄ | 1-Bromo-3-chloro-5-formylbenzene | Nef Reaction |

| KMnO₄, heat, acidic/basic | 1-Bromo-3-chloro-5-carboxybenzene | Oxidative Cleavage |

It is important to note that the presence of the electron-withdrawing bromo and chloro substituents on the benzene ring will decrease the electron density of the ring, potentially making it more resistant to oxidative degradation compared to unsubstituted toluenes.

Computational and Theoretical Studies on 1 Bromo 3 Chloro 5 Nitromethyl Benzene

Quantum Chemical Calculations and Molecular Structure Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometry and electronic properties of molecules. For 1-bromo-3-chloro-5-(nitromethyl)benzene, these calculations can elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its physical and chemical behavior.

The electronic structure of an aromatic compound is significantly influenced by its substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, all three substituents—bromo, chloro, and nitromethyl—are electron-withdrawing. These groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The presence of multiple electron-withdrawing groups generally leads to a larger HOMO-LUMO gap, suggesting greater stability. DFT calculations on similar substituted nitrobenzenes have shown that such substitutions significantly impact frontier orbital energies. rsc.orglibretexts.org For instance, studies on 1,3-dichloro-5-nitrobenzene provide a basis for predicting the electronic characteristics of the title compound. rsc.orglibretexts.org The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. libretexts.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on typical DFT calculations for analogous halogenated nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red colors typically denote areas of negative electrostatic potential (electron-rich), while blue colors indicate regions of positive electrostatic potential (electron-poor).

For this compound, the MEP map is expected to show significant polarization. The highly electronegative oxygen atoms of the nitromethyl group would create a region of strong negative potential. Conversely, the areas around the hydrogen atoms of the benzene ring and the methylene (B1212753) group would exhibit a positive potential. The halogen atoms, bromine and chlorine, have a dual effect; while they are electronegative, they can also exhibit regions of positive potential known as sigma-holes along the axis of the carbon-halogen bond, which can be involved in halogen bonding. This complex distribution of charge is critical for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Reaction Pathway and Transition State Analysis

Computational chemistry allows for the detailed exploration of potential chemical reactions at the molecular level. By modeling the energy changes along a reaction coordinate, it is possible to identify transition states and calculate activation energies, providing deep insights into reaction mechanisms and feasibility.

The synthesis of this compound would likely involve several steps, including electrophilic aromatic substitution reactions. For example, the nitration of a disubstituted benzene precursor is a plausible synthetic step. DFT studies have been successfully used to model the mechanism of nitration of benzene and its derivatives. eurjchem.com These studies analyze the formation of the key intermediate, the σ-complex (also known as an arenium ion), and the subsequent deprotonation to restore aromaticity. eurjchem.com

Computational modeling can map the potential energy surface of such a reaction, identifying the structure of the transition state and the corresponding activation energy barrier. For a substituted benzene, calculations can compare the energy barriers for electrophilic attack at different positions (ortho, meta, para) to predict the regioselectivity of the reaction.

The substituents on the benzene ring dictate the reactivity and the orientation of subsequent electrophilic substitution reactions.

Halogens (Bromo and Chloro): These groups are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate σ-complex when the attack occurs at the ortho or para positions.

Nitromethyl Group (-CH2NO2): The nitromethyl group is strongly deactivating due to the powerful electron-withdrawing nature of the nitro group. This effect is transmitted through the methylene bridge. By analogy with the nitro group, the nitromethyl group is expected to be a meta-director. The deactivating nature arises from the destabilization of the positively charged σ-complex intermediate.

Given the substitution pattern of this compound, any further electrophilic substitution would be significantly disfavored due to the presence of three deactivating groups. If a reaction were to occur, computational analysis of the stability of the possible σ-complex intermediates would predict the most likely site of substitution. The directing effects of the existing substituents would be in opposition, making theoretical calculations essential to predict the outcome.

Conformational Analysis of the Nitromethyl Group and its Influence on Molecular Geometry

The flexibility of the nitromethyl group introduces conformational complexity. Rotation can occur around two key single bonds: the C(aryl)–C(methylene) bond and the C(methylene)–N(nitro) bond. Computational methods can be used to determine the relative energies of different conformers and the energy barriers to rotation between them.

Studies on nitrobenzene (B124822) have shown that the energy barrier to the internal rotation of the nitro group is relatively low, though the planar conformation is generally favored to maximize conjugation with the aromatic ring. researchgate.net For the nitromethyl group in this compound, the situation is more complex. The rotation of the entire -CH2NO2 group relative to the plane of the benzene ring will likely have a preferred orientation to minimize steric hindrance with the adjacent hydrogen atoms.

Furthermore, the rotation of the NO2 group around the C-N bond will also have specific energy minima and maxima. The most stable conformation is likely one that balances steric repulsion and electronic effects. These conformational preferences are not merely structural details; they can influence the molecule's dipole moment, its packing in a crystal lattice, and its interaction with biological targets or other reactants. A full conformational analysis would involve scanning the potential energy surface by systematically varying the dihedral angles associated with these rotations to locate the global energy minimum structure.

Intermolecular Interactions and Crystal Packing Predictions

Due to the absence of specific experimental crystallographic or dedicated computational studies for this compound, this section presents a predictive analysis of its potential intermolecular interactions and resulting crystal packing. This analysis is founded on established principles of physical organic chemistry and draws parallels from computational and experimental data of structurally analogous compounds, including substituted nitrobenzenes and halobenzenes.

The solid-state architecture of this compound is anticipated to be governed by a complex interplay of various non-covalent interactions. The presence of bromine, chlorine, a nitromethyl group, and an aromatic ring provides multiple sites for such interactions, which will collectively determine the thermodynamic stability of the crystal lattice. The predominant intermolecular forces expected to be at play are halogen bonds, hydrogen bonds, π-π stacking, and dipole-dipole interactions.

Halogen Bonding:

The bromine and chlorine atoms on the benzene ring are potential halogen bond donors. The electron-withdrawing nature of the aromatic ring and the other substituents can create a region of positive electrostatic potential (a σ-hole) on the outer surface of the halogen atoms. These σ-holes can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitromethyl group.

Potential halogen bonds could include:

C-Br···O(nitro)

C-Cl···O(nitro)

C-Br···π(arene)

C-Cl···π(arene)

The relative strength of these interactions is influenced by the polarizability of the halogen atom (Br > Cl) and the negative electrostatic potential of the acceptor site. It is predicted that C-Br···O interactions would be more significant than C-Cl···O interactions in directing the crystal packing.

Hydrogen Bonding:

The nitromethyl group introduces the possibility of hydrogen bonding. The methylene protons, activated by the adjacent electron-withdrawing nitro group, can act as weak hydrogen bond donors. These can interact with the halogen atoms or the oxygen atoms of the nitromethyl group on neighboring molecules.

Expected hydrogen bonding interactions include:

C-H(methylene)···O(nitro)

C-H(aromatic)···O(nitro)

C-H(methylene)···Br

C-H(methylene)···Cl

Among these, the C-H···O interactions are likely to be the most influential in the crystal packing, given the higher electronegativity of oxygen.

π-π Stacking and van der Waals Interactions:

Dipole-Dipole Interactions:

The this compound molecule possesses a significant dipole moment due to the presence of the electronegative halogen atoms and the highly polar nitromethyl group. As a result, dipole-dipole interactions are expected to play a crucial role in the crystal packing, with molecules likely arranging themselves in an anti-parallel fashion to maximize electrostatic attraction and minimize repulsion.

Predicted Crystal Packing Motif:

Based on the analysis of these potential interactions, a probable crystal packing motif for this compound would involve a layered structure. Within each layer, molecules are likely to be held together by a network of halogen bonds and C-H···O hydrogen bonds. These layers would then be stacked upon one another, stabilized by π-π stacking and dipole-dipole interactions. The specific arrangement will be a delicate balance to optimize all these non-covalent forces simultaneously.

The following tables provide hypothetical yet plausible geometric parameters for the key predicted intermolecular interactions, based on typical values observed in computational studies of similar organic molecules.

Table 1: Predicted Geometries for Halogen Bonding

| Interaction Type | Donor-Acceptor Distance (Å) | C-X···O Angle (°) |

| C-Br···O(nitro) | 2.90 - 3.40 | 150 - 175 |

| C-Cl···O(nitro) | 3.00 - 3.50 | 145 - 170 |

Table 2: Predicted Geometries for Hydrogen Bonding

| Interaction Type | Donor-Acceptor Distance (Å) | C-H···A Angle (°) |

| C-H(methylene)···O(nitro) | 2.20 - 2.70 | 130 - 160 |

| C-H(aromatic)···O(nitro) | 2.30 - 2.80 | 120 - 150 |

Table 3: Predicted Geometries for π-π Stacking

| Interaction Type | Centroid-Centroid Distance (Å) | Slip Angle (°) |

| Parallel-displaced | 3.30 - 3.80 | 15 - 30 |

It must be emphasized that these predictions are theoretical. Definitive characterization of the intermolecular interactions and crystal packing of this compound would require experimental determination through single-crystal X-ray diffraction or rigorous computational crystal structure prediction studies.

Despite a comprehensive search for spectroscopic data, no experimental or detailed theoretical characterization for the specific chemical compound “this compound” could be located in publicly accessible scientific databases and literature. The information required to fulfill the detailed outline for advanced spectroscopic characterization methodologies is therefore unavailable.

The search results consistently provided information for a structurally different compound, "1-Bromo-3-chloro-5-nitrobenzene," where the nitro group is directly attached to the benzene ring. The spectroscopic properties of this analogue, particularly the NMR chemical shifts of the aromatic protons and carbons, and the mass spectrometry fragmentation patterns, would differ significantly from the requested compound which contains a nitromethyl (-CH₂NO₂) substituent.

Due to the strict constraint to focus solely on "this compound" and the absence of specific data for this molecule, it is not possible to generate a scientifically accurate and detailed article based on the provided outline. Constructing such an article without reliable data would lead to speculation and potential misinformation, which contravenes the core principles of scientific accuracy.

Therefore, the requested article on the spectroscopic characterization of “this compound” cannot be generated at this time. Further empirical research and publication of the findings for this specific compound would be required before a detailed analysis as outlined could be accurately produced.

Spectroscopic Characterization Methodologies in Advanced Organic Chemistry

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Key Functional Groups (e.g., Nitro, Halogen-Carbon Bonds)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups present within a molecule. These techniques are predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, leading to an IR spectrum. In Raman spectroscopy, the inelastic scattering of monochromatic light provides information about the vibrational modes. For 1-Bromo-3-chloro-5-(nitromethyl)benzene, the key functional groups—the nitro group (NO₂), the carbon-bromine bond (C-Br), and the carbon-chlorine bond (C-Cl)—exhibit characteristic vibrational frequencies.

The Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group and its vibrational modes are particularly informative. The N-O bonds in a nitro group give rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. Due to the high polarity of the N-O bonds, these absorptions are typically strong and readily identifiable in an IR spectrum. For aromatic nitro compounds, the asymmetric stretching vibration is generally observed in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, typically between 1360-1290 cm⁻¹. nist.gov The nitromethyl group in the target molecule would be expected to exhibit similar characteristic absorptions.

Halogen-Carbon Bonds (C-X): The vibrational frequencies of carbon-halogen bonds are highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency of the C-X bond decreases. Consequently, the C-Cl and C-Br stretching vibrations are found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The C-Cl stretching vibration typically appears in the range of 850-550 cm⁻¹. nih.gov The heavier bromine atom results in the C-Br stretching vibration occurring at an even lower frequency, generally between 690-515 cm⁻¹. nih.gov The presence of both a chlorine and a bromine atom on the benzene (B151609) ring of this compound would be expected to give rise to distinct absorptions in these respective regions of the vibrational spectrum.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 |

| Carbon-Chlorine (C-Cl) | Stretch | 850-550 |

| Carbon-Bromine (C-Br) | Stretch | 690-515 |

This table presents predicted data based on typical group frequencies and not experimental values for this compound.

X-ray Crystallography for Solid-State Structural Determination

While vibrational spectroscopy provides invaluable information about the functional groups present in a molecule, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern can be mathematically analyzed to generate a detailed electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For a compound like this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. This includes:

Bond Lengths: The precise distances between bonded atoms, such as the C-C bonds within the benzene ring, the C-N bond of the nitromethyl group, the N-O bonds of the nitro group, and the C-Cl and C-Br bonds.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Torsional Angles: These angles describe the conformation of the molecule, for instance, the rotational orientation of the nitromethyl group relative to the plane of the benzene ring.

Crystal Packing: The arrangement of individual molecules within the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-π stacking.

As of the latest available data, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a table of experimental structural parameters cannot be provided. However, the following table illustrates the type of data that would be obtained from such an analysis, with hypothetical values for demonstration purposes.

| Parameter | Atoms Involved | Value |

| Bond Length | C-Br | Hypothetical: 1.90 Å |

| Bond Length | C-Cl | Hypothetical: 1.74 Å |

| Bond Length | C-N | Hypothetical: 1.47 Å |

| Bond Angle | Cl-C-C | Hypothetical: 120° |

| Bond Angle | Br-C-C | Hypothetical: 120° |

| Torsional Angle | C-C-N-O | Hypothetical: 90° |

This table contains hypothetical data to illustrate the output of an X-ray crystallography experiment and does not represent measured values for this compound.

Derivatization and Functionalization Strategies for Complex Molecular Architectures

Introduction of Carbon-Carbon Bonds at Various Positions

The formation of new carbon-carbon bonds is fundamental to the elaboration of molecular complexity. For 1-bromo-3-chloro-5-(nitromethyl)benzene, the two halogen atoms serve as primary handles for transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key factor in achieving selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition by palladium catalysts than the C-Cl bond, allowing for selective reaction at the bromine-bearing position under carefully controlled conditions. nih.govnih.gov

Commonly employed cross-coupling reactions for this purpose include the Suzuki-Miyaura, Heck, and Sonogashira reactions. chemistry.coach

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. By tuning the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the C-Br bond while leaving the C-Cl bond intact. This allows for the introduction of a wide range of aryl or vinyl substituents. nih.govacs.org

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl halide and an alkene. chemistry.coach This method is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. Similar to the Suzuki-Miyaura coupling, selectivity for the C-Br bond can be achieved.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. chemistry.coach It is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. The higher reactivity of the C-Br bond can be exploited for selective alkynylation.

The following table summarizes potential selective cross-coupling reactions for the formation of C-C bonds at the C1 position (originally C-Br) of this compound.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 3-Chloro-5-(nitromethyl)-[1,1'-biphenyl] |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100°C | 1-Chloro-3-(nitromethyl)-5-styrylbenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, rt | 1-Chloro-3-(nitromethyl)-5-(phenylethynyl)benzene |

Modification of the Nitromethyl Group for Diverse Functionalities

The nitromethyl group (-CH₂NO₂) is a versatile functional group that can be converted into a variety of other functionalities. Its strong electron-withdrawing nature activates the adjacent methylene (B1212753) protons, making them acidic and amenable to deprotonation. nih.gov This property is the basis for several important carbon-carbon bond-forming reactions.

Henry Reaction (Nitroaldol Reaction): The acidic protons of the nitromethyl group can be removed by a base to form a nitronate anion. This anion can then act as a nucleophile, attacking aldehydes or ketones in a Henry reaction to form β-nitro alcohols. nih.gov This reaction is a powerful method for constructing new carbon-carbon bonds.

Reduction to an Amino Group: The nitro group can be readily reduced to a primary amine (-CH₂NH₂). A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or zinc in the presence of an acid. The resulting aminomethyl group is a key functional group in many biologically active molecules. numberanalytics.comchemistrysteps.com

Nef Reaction: The nitromethyl group can be converted into a carbonyl group (an aldehyde in this case) through the Nef reaction. This transformation typically involves the formation of the nitronate salt followed by treatment with a strong acid. nih.gov This provides a route to introduce a formyl group into the molecule.

The table below illustrates some of the key transformations of the nitromethyl group.

| Reaction Name | Reagents | Resulting Functional Group | Product Example (from the parent compound) |

| Reduction | H₂, Pd/C | Aminomethyl (-CH₂NH₂) | (3-Bromo-5-chlorophenyl)methanamine |

| Henry Reaction | Benzaldehyde, Base | β-Nitro alcohol | 1-(3-Bromo-5-chlorophenyl)-2-nitroethanol |

| Nef Reaction | 1. Base (e.g., NaOH) 2. H₂SO₄ | Aldehyde (-CHO) | 3-Bromo-5-chlorobenzaldehyde |

Selective Derivatization of Halogen Atoms

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of this compound allows for sequential and site-selective functionalization. As mentioned previously, the C-Br bond is generally more reactive than the C-Cl bond in many transition metal-catalyzed cross-coupling reactions. nih.govnih.gov This difference in reactivity can be exploited to perform a reaction at the C-Br position first, while leaving the C-Cl position available for a subsequent, different transformation.

This stepwise approach is highly valuable for the synthesis of complex, unsymmetrically substituted aromatic compounds. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C-Br position. The resulting product, which still contains the C-Cl bond, can then be subjected to a second cross-coupling reaction, perhaps under more forcing conditions or with a different catalyst system, to introduce a second, different substituent at the C-Cl position. This strategy provides a high degree of control over the final molecular architecture.

The following table outlines a potential two-step derivatization strategy based on the differential reactivity of the halogen atoms.

| Step | Position Targeted | Reaction Type | Reagents and Conditions | Intermediate/Final Product |

| 1 | C1 (Bromo) | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 85°C | 3-Chloro-5'-methoxy-3'-(nitromethyl)-[1,1'-biphenyl] |

| 2 | C3 (Chloro) | Sonogashira Coupling | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, 90°C | 3'-Methoxy-5'-(nitromethyl)-3-((trimethylsilyl)ethynyl)-[1,1'-biphenyl] |

This sequential approach underscores the synthetic utility of di- and polyhalogenated aromatic compounds as platforms for the construction of highly functionalized molecules.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Utility in the Construction of Polyfunctional Aromatic Systems

The synthesis of polyfunctional aromatic systems often requires precursors with multiple, orthogonally reactive functional groups. 1-Bromo-3-chloro-5-(nitromethyl)benzene serves as an excellent starting material in this regard. The distinct electronic nature and reactivity of the bromine and chlorine substituents allow for selective participation in metal-catalyzed cross-coupling reactions. For instance, the C-Br bond can be preferentially activated over the C-Cl bond in reactions such as Suzuki, Stille, or Heck couplings, enabling the introduction of an aryl, vinyl, or alkyl group at the 1-position.

Furthermore, the nitromethyl group is a versatile functional handle. It can be reduced to an aminomethyl group, which can then be further functionalized. Alternatively, the acidic protons on the carbon adjacent to the nitro group can participate in condensation reactions, such as the Henry reaction, to form new carbon-carbon bonds. This dual reactivity of the halogenated aromatic core and the nitromethyl side chain allows for the systematic construction of highly substituted and complex aromatic molecules.

Table 1: Potential Sequential Functionalization of this compound

| Step | Reaction Type | Position of Functionalization | Resulting Intermediate |

|---|---|---|---|

| 1 | Suzuki Coupling | 1-position (C-Br) | 3-chloro-5-(nitromethyl)-[1,1'-biphenyl] |

| 2 | Henry Reaction | Nitromethyl group | 1-(3-chloro-5-(nitromethyl)phenyl)-2-nitroethanol derivative |

Role in the Assembly of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a key building block for the synthesis of various heterocyclic systems. The nitromethyl group is a well-established precursor for the construction of nitrogen-containing heterocycles. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization reactions with other functional groups introduced via the halogen atoms, can lead to the formation of fused heterocyclic systems.

One potential synthetic route could involve the initial conversion of the nitromethyl group into a different functional moiety, such as a nitrile or an amide. Subsequent manipulation of the bromo and chloro substituents through cross-coupling or nucleophilic substitution reactions can introduce functionalities that are poised for cyclization, leading to the formation of diverse heterocyclic scaffolds such as quinolines, indoles, or benzofurans.

Intermediate in Multi-Step Organic Transformations

In the context of multi-step organic synthesis, the value of an intermediate is determined by its ability to participate in a series of reliable and high-yielding transformations. The chemical properties of this compound make it a robust intermediate for complex synthetic sequences. For example, a synthetic strategy might commence with the modification of the nitromethyl group, followed by sequential cross-coupling reactions at the C-Br and C-Cl positions. This approach allows for the controlled and stepwise elaboration of the molecular structure, which is a cornerstone of modern synthetic chemistry.

A hypothetical multi-step synthesis could involve the initial reduction of the nitromethyl group to an aminomethyl group, which is then protected. This is followed by a Suzuki coupling at the C-Br position to introduce a new aryl group. Subsequently, a Sonogashira coupling at the C-Cl position could install an alkyne moiety. Deprotection and further functionalization of the aminomethyl group would then yield a highly complex and polyfunctional molecule. This step-wise approach, enabled by the differential reactivity of the functional groups in this compound, underscores its importance as a versatile intermediate in the synthesis of elaborate organic molecules.

Future Research Directions and Unexplored Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of polysubstituted benzenes like 1-bromo-3-chloro-5-nitrobenzene (B1289393) traditionally involves multi-step electrophilic aromatic substitution reactions. libretexts.orglibretexts.org Future research is poised to move beyond these classical methods, aiming for more efficient and selective synthetic routes.

One promising area of investigation is the development of novel catalytic systems for the selective hydrogenation of the nitro group. The reduction of halogenated nitroaromatics to their corresponding anilines is a significant industrial process, but it often faces challenges with hydrodehalogenation, where the halogen atoms are undesirably removed. acs.orgacs.org Advanced catalytic systems, such as bimetallic nanoparticles (e.g., Pt-V/C) or modified palladium catalysts, have shown promise in enhancing the selectivity of this transformation for other halogenated nitroaromatics. acs.orgccspublishing.org.cn Future studies could focus on tailoring these catalysts for 1-bromo-3-chloro-5-nitrobenzene, enabling the selective reduction of the nitro group while preserving the bromo and chloro substituents. This would provide a direct route to 3-bromo-5-chloroaniline, a valuable precursor for pharmaceuticals and agrochemicals.

Furthermore, the exploration of C-H activation and functionalization reactions represents a paradigm shift in synthetic chemistry. Instead of relying on pre-functionalized starting materials, these methods allow for the direct introduction of functional groups onto the benzene (B151609) ring. Research into transition-metal-catalyzed C-H halogenation or nitration could lead to more atom-economical and streamlined syntheses of 1-bromo-3-chloro-5-nitrobenzene and its derivatives.

Another avenue for exploration is the use of flow chemistry for the synthesis of this compound. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgacs.org Developing a continuous flow process for the nitration and halogenation steps could lead to a more efficient and safer production of 1-bromo-3-chloro-5-nitrobenzene.

Development of Green Chemistry Approaches for its Synthesis

The traditional synthesis of halogenated nitroaromatics often involves harsh reagents, such as concentrated nitric and sulfuric acids, and chlorinated solvents, which pose significant environmental and safety concerns. nih.govorgchemres.org A key future research direction is the development of greener and more sustainable synthetic methodologies.

This includes the investigation of solid acid catalysts, such as zeolites or sulfated zirconia, to replace corrosive liquid acids in the nitration step. researchgate.net These solid catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste generation. Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net The application of these technologies to the synthesis of 1-bromo-3-chloro-5-nitrobenzene could lead to more environmentally benign production processes.

The choice of solvent is another critical aspect of green chemistry. The replacement of volatile and toxic organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is a major area of research. researchgate.netnih.gov Studies exploring the synthesis of 1-bromo-3-chloro-5-nitrobenzene in these alternative solvent systems could significantly reduce the environmental footprint of its production.

Furthermore, the development of biocatalytic methods for the synthesis of halogenated and nitrated compounds is a long-term but highly desirable goal. While currently in its nascent stages for this class of compounds, enzymatic catalysis offers the potential for highly selective and environmentally friendly synthetic routes.

Investigation of the Compound's Role in Complex Molecular Scaffolds for Materials Science Applications

The unique electronic and structural properties of 1-bromo-3-chloro-5-nitrobenzene make it an attractive building block for the synthesis of advanced materials. The presence of three distinct functional groups at specific positions on the aromatic ring allows for programmed and sequential chemical modifications, leading to the construction of complex molecular scaffolds.

One area of significant potential is in the synthesis of novel liquid crystals. The rigid core of the benzene ring, combined with the potential for introducing long alkyl chains or other mesogenic groups via substitution of the halogens or the nitro group, could lead to the development of new liquid crystalline materials with tailored properties. researchgate.net The polarity and polarizability of the C-Br, C-Cl, and C-NO2 bonds can influence the intermolecular interactions that govern the formation of liquid crystalline phases.

In the field of polymer chemistry, 1-bromo-3-chloro-5-nitrobenzene can serve as a monomer or a cross-linking agent for the synthesis of functional polymers. The differential reactivity of the bromo, chloro, and nitro groups can be exploited to create polymers with specific architectures and functionalities. For instance, the nitro group could be reduced to an amine, which can then be used in polymerization reactions, while the halogen atoms remain available for subsequent modifications, such as cross-coupling reactions to introduce chromophores or other functional moieties. The use of nitrobenzene (B124822) as an inhibitor in controlled polymerization techniques also suggests potential applications in regulating polymer molecular weight. researchgate.net

Furthermore, the compound could be a precursor for the synthesis of novel dyes and pigments. The nitro group is a known chromophore, and by strategically modifying the other positions on the ring, it may be possible to tune the color and photophysical properties of the resulting molecules. The investigation of its derivatives as components in organic light-emitting diodes (OLEDs) or other organic electronic devices is another unexplored but promising avenue.

Below is an interactive data table summarizing the potential research directions and their expected outcomes.

| Research Direction | Focus Area | Key Techniques/Approaches | Expected Outcome |

| 8.1. Novel Reaction Pathways | Selective Catalysis | Tailored bimetallic and modified catalysts | High-yield synthesis of 3-bromo-5-chloroaniline |

| C-H Activation | Transition-metal-catalyzed functionalization | More atom-economical synthesis routes | |

| Flow Chemistry | Continuous flow reactors | Safer and more scalable production | |

| 8.2. Green Chemistry Approaches | Sustainable Catalysis | Solid acid catalysts (zeolites, sulfated zirconia) | Reduced waste and catalyst reusability |

| Alternative Energy Sources | Microwave and ultrasound irradiation | Faster reactions and lower energy consumption | |

| Green Solvents | Ionic liquids, supercritical fluids | Reduced use of volatile organic compounds | |

| 8.3. Materials Science Applications | Liquid Crystals | Synthesis of derivatives with mesogenic groups | Novel liquid crystalline materials |

| Polymer Chemistry | Monomer or cross-linker in polymerization | Functional polymers with tailored architectures | |

| Organic Electronics | Precursor for dyes and functional molecules | New materials for OLEDs and other devices |

Q & A

Basic Research Question

- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm, coupling patterns confirm substitution). C NMR distinguishes nitromethyl (δ ~90 ppm) from halogens.